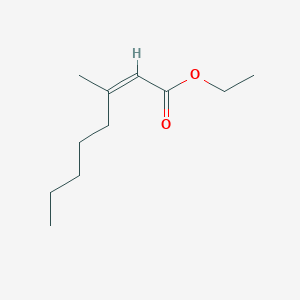![molecular formula C12H24N2O8S2 B13999737 (Ethane-1,2-diyl)bis[(methylazanediyl)-3-oxopropane-3,1-diyl] dimethanesulfonate CAS No. 36647-74-2](/img/structure/B13999737.png)
(Ethane-1,2-diyl)bis[(methylazanediyl)-3-oxopropane-3,1-diyl] dimethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-methyl-n-[2-(methyl-(3-methylsulfonyloxypropanoyl)amino)ethyl]-3-methylsulfonyloxy-propanamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes multiple methylsulfonyloxy groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-n-[2-(methyl-(3-methylsulfonyloxypropanoyl)amino)ethyl]-3-methylsulfonyloxy-propanamide typically involves multiple steps, including the preparation of intermediate compounds. The process often starts with the reaction of appropriate amines and sulfonyl chlorides under controlled conditions to form the desired sulfonamide structure. The reaction conditions usually involve the use of solvents like dichloromethane or acetonitrile and catalysts such as triethylamine to facilitate the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
N-methyl-n-[2-(methyl-(3-methylsulfonyloxypropanoyl)amino)ethyl]-3-methylsulfonyloxy-propanamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace the sulfonyloxy groups.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Applications De Recherche Scientifique
N-methyl-n-[2-(methyl-(3-methylsulfonyloxypropanoyl)amino)ethyl]-3-methylsulfonyloxy-propanamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of N-methyl-n-[2-(methyl-(3-methylsulfonyloxypropanoyl)amino)ethyl]-3-methylsulfonyloxy-propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of signal transduction pathways, leading to the desired biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
- **N-methyl-n-[2-(methyl-(3-methylsulfonyloxypropanoyl)amino)ethyl]-3-methylsulfonyloxy-propanamide
- Methyl 2-methyl-3-nitrobenzoate
- Methyl 3-nitrobenzoate
Uniqueness
N-methyl-n-[2-(methyl-(3-methylsulfonyloxypropanoyl)amino)ethyl]-3-methylsulfonyloxy-propanamide stands out due to its multiple methylsulfonyloxy groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring specific reactivity and stability .
Propriétés
Numéro CAS |
36647-74-2 |
|---|---|
Formule moléculaire |
C12H24N2O8S2 |
Poids moléculaire |
388.5 g/mol |
Nom IUPAC |
[3-[methyl-[2-[methyl(3-methylsulfonyloxypropanoyl)amino]ethyl]amino]-3-oxopropyl] methanesulfonate |
InChI |
InChI=1S/C12H24N2O8S2/c1-13(11(15)5-9-21-23(3,17)18)7-8-14(2)12(16)6-10-22-24(4,19)20/h5-10H2,1-4H3 |
Clé InChI |
LLKSYYZEMPKURW-UHFFFAOYSA-N |
SMILES canonique |
CN(CCN(C)C(=O)CCOS(=O)(=O)C)C(=O)CCOS(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![ethyl 4-bromo-5-oxo-3,4-dihydro-1H-benzo[cd]indole-2-carboxylate](/img/structure/B13999686.png)


![2-[2-(Propan-2-yl)phenoxy]oxane](/img/structure/B13999694.png)

![[4-(4-Chlorophenoxy)phenyl]hydrazine](/img/structure/B13999709.png)
![2-[[2-[(2-Methylpropan-2-yl)oxycarbonylamino]-4-methylsulfanylbutanoyl]amino]-3-phenylpropanoic acid](/img/structure/B13999713.png)



